![molecular formula C22H16 B14063568 Naphthalene, 1-[2-(2-naphthalenyl)ethenyl]- CAS No. 10243-52-4](/img/structure/B14063568.png)
Naphthalene, 1-[2-(2-naphthalenyl)ethenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene, 1-[2-(2-naphthalenyl)ethenyl]- is an organic compound with a complex structure consisting of two naphthalene units connected by an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1-[2-(2-naphthalenyl)ethenyl]- typically involves the reaction of naphthalene derivatives with ethenyl-containing reagents under specific conditions. One common method is the use of a palladium-catalyzed cross-coupling reaction, where naphthalene derivatives are coupled with ethenyl halides in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of Naphthalene, 1-[2-(2-naphthalenyl)ethenyl]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and maximize the yield. The product is then purified using techniques such as distillation, crystallization, or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 1-[2-(2-naphthalenyl)ethenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydronaphthalene derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups replace hydrogen atoms on the naphthalene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Halogens, nitro groups, and other electrophiles in the presence of catalysts or under specific reaction conditions.
Major Products Formed
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: Dihydronaphthalene derivatives.
Substitution: Halogenated or nitro-substituted naphthalene derivatives.
Scientific Research Applications
Naphthalene, 1-[2-(2-naphthalenyl)ethenyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Naphthalene, 1-[2-(2-naphthalenyl)ethenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
Naphthalene, 1-[2-(2-naphthalenyl)ethenyl]- can be compared with other similar compounds, such as:
Naphthalene: A simpler structure with only one naphthalene unit, used in the production of mothballs and as a precursor for other chemicals.
2-Vinylnaphthalene: A similar structure with a vinyl group attached to the naphthalene ring, used in the synthesis of polymers and other materials.
Naphthalene, 2-(1-methylethenyl)-:
The uniqueness of Naphthalene, 1-[2-(2-naphthalenyl)ethenyl]- lies in its specific structure and the resulting chemical properties, which make it suitable for a wide range of applications in various fields.
Properties
CAS No. |
10243-52-4 |
|---|---|
Molecular Formula |
C22H16 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
1-(2-naphthalen-2-ylethenyl)naphthalene |
InChI |
InChI=1S/C22H16/c1-2-8-21-16-17(12-14-18(21)6-1)13-15-20-10-5-9-19-7-3-4-11-22(19)20/h1-16H |
InChI Key |
VWWJAOLYMQJIOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



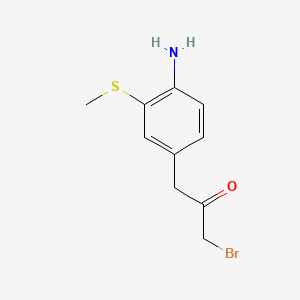
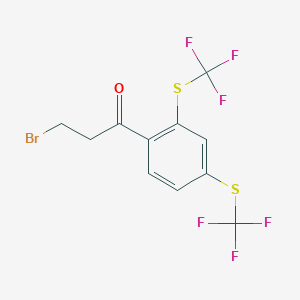
![N-[5-chloro-2-[3-[4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B14063507.png)
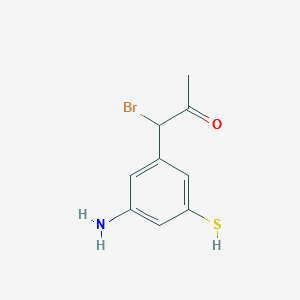
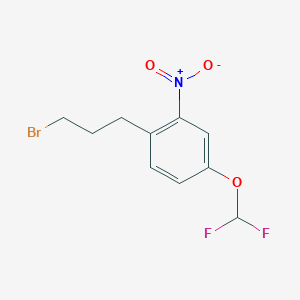
![Naphtho[1,2-d]thiazole, 2-(2-phenylethenyl)-](/img/structure/B14063520.png)
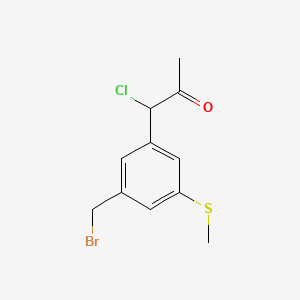
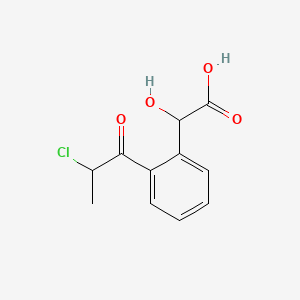
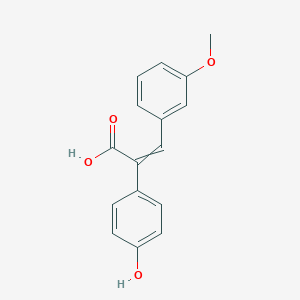
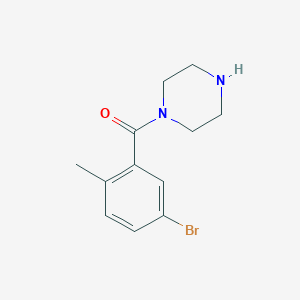
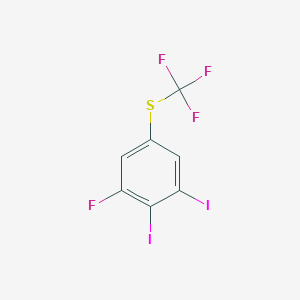
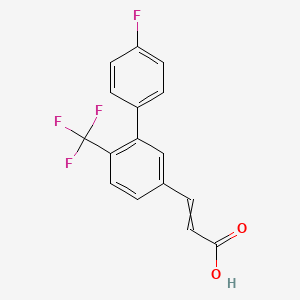
![(1S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide](/img/structure/B14063584.png)
